Ethyl 4-bromomethylsalicylate
CAS No.:
Cat. No.: VC13908425
Molecular Formula: C10H11BrO3
Molecular Weight: 259.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrO3 |
|---|---|
| Molecular Weight | 259.10 g/mol |
| IUPAC Name | ethyl 4-(bromomethyl)-2-hydroxybenzoate |
| Standard InChI | InChI=1S/C10H11BrO3/c1-2-14-10(13)8-4-3-7(6-11)5-9(8)12/h3-5,12H,2,6H2,1H3 |
| Standard InChI Key | DUUKRYMVYJNJSZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)CBr)O |
Introduction
Structural and Physicochemical Properties
Molecular Structure
The compound consists of a benzoate core with:
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A hydroxyl (-OH) group at the 2-position (characteristic of salicylates).
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A bromomethyl (-CH₂Br) group at the 4-position.
Key Physicochemical Data:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 259.1 g/mol | |
| Boiling Point | Not reported | – |
| Solubility | Sparingly soluble in chloroform | |
| Stability | Light-sensitive; store in dark |
Synthesis Methods
Bromination of Ethyl 4-Methylsalicylate
A common route involves the bromination of ethyl 4-methylsalicylate using bromine (Br₂) in the presence of a catalyst (e.g., red phosphorus or AIBN):
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Reaction Conditions:
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Workup:
Alternative Route: Esterification of 4-Bromomethylsalicylic Acid
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4-Bromomethylsalicylic acid is esterified with ethanol using sulfuric acid as a catalyst .
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This method is less common due to the challenges in synthesizing the brominated acid precursor.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Ethyl 4-bromomethylsalicylate serves as a key building block in drug discovery:
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Anticancer Agents: The bromomethyl group facilitates nucleophilic substitution reactions, enabling the attachment of heterocyclic moieties (e.g., thiazoles) to enhance bioactivity .
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Anti-inflammatory Derivatives: Structural analogs of salicylates are explored for COX-2 inhibition .
Agrochemicals
Research Advancements
Catalytic Applications
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Palladium-catalyzed cross-coupling reactions utilize the bromomethyl group for C-C bond formation .
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Example: Suzuki-Miyaura coupling with arylboronic acids to generate biaryl derivatives .
Structural Modifications
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Hydrolysis: The ethyl ester can be hydrolyzed to 4-bromomethylsalicylic acid for further functionalization .
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Bromine Displacement: Reacted with amines or thiols to produce secondary amines or sulfides .
Challenges and Future Directions
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